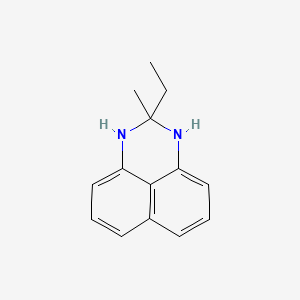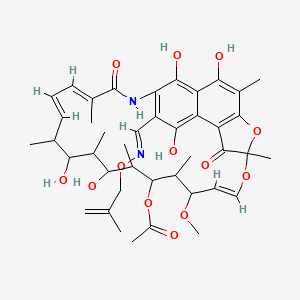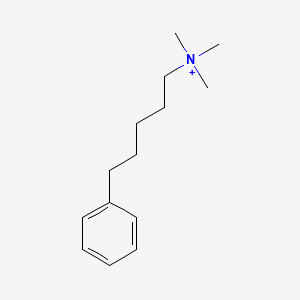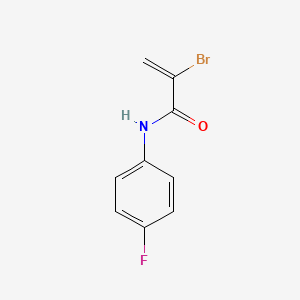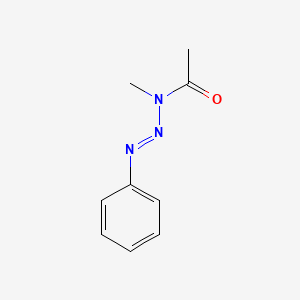
1-Triazene, 3-acetyl-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 3-acetyl-3-methyl-1-phenyl- is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This particular compound has a phenyl group attached to the triazene moiety, making it a derivative of phenyltriazene. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- typically involves the reaction of phenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Triazene, 3-acetyl-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Triazene, 3-acetyl-3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- involves its interaction with biological molecules. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are crucial for cellular functions .
Comparison with Similar Compounds
1-Triazene, 3-acetyl-3-methyl-1-phenyl- can be compared with other similar compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but with different substituents on the triazene ring.
3-Methyl-1-(p-tolyl)triazene: Contains a tolyl group instead of a phenyl group.
1,3,5-Triazine derivatives: Different ring structure but similar nitrogen-containing heterocyclic system . The uniqueness of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
50355-76-5 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-methyl-N-phenyldiazenylacetamide |
InChI |
InChI=1S/C9H11N3O/c1-8(13)12(2)11-10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
GCCOCVPSHOAIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


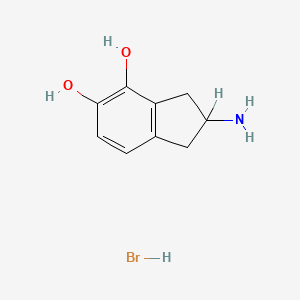
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

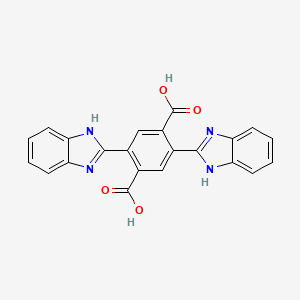
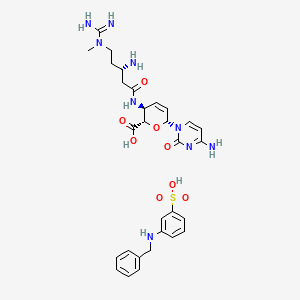
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
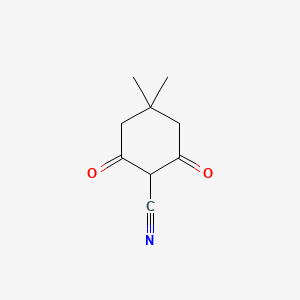
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
